Methaphenilene

Chemical Carcinogenesis Toxicology Hepatocarcinogenicity

Avoid hepatocarcinogen confounding in H1 receptor studies. Methaphenilene provides a non-carcinogenic first-generation ethylenediamine control, eliminating methapyrilene-related liver tumor artifacts. Key advantages: • Non-carcinogenic: No liver neoplasms in long-term rodent assays, unlike methapyrilene. • Defined metabolism: Predominant N-oxide pathway enables clear toxico-kinetic profiling. • Wider safety margin: Mouse i.p. LD50 of 117 mg/kg vs. 77 mg/kg for methapyrilene, facilitating in vivo dose-ranging.

Molecular Formula C15H20N2S
Molecular Weight 260.4 g/mol
CAS No. 493-78-7
Cat. No. B1676368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethaphenilene
CAS493-78-7
SynonymsMethaphenilene;  W 50 Base;  W-50 Base;  W50 Base.
Molecular FormulaC15H20N2S
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2
InChIInChI=1S/C15H20N2S/c1-16(2)10-11-17(13-15-9-6-12-18-15)14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3
InChIKeyLDYJXVUOVPVZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methaphenilene Compound Overview


Methaphenilene (CAS 493-78-7) is a first-generation ethylenediamine-derivative antihistamine that acts as a histamine H1 receptor antagonist with anticholinergic properties [1]. It is structurally characterized as N,N-dimethyl-N'-phenyl-N'-(2-thienylmethyl)ethane-1,2-diamine, with a molecular formula of C15H20N2S and a molecular weight of 260.40 Da . Originally developed in the 1940s and marketed under the trade name Diatrin, methaphenilene is now primarily utilized as a pharmacological tool compound for studying H1 receptor signaling, allergic inflammation, and autonomic nervous system regulation [2].

H1 receptor antagonist tool compound
Non-carcinogenic comparator to methapyrilene class
Supports allergic inflammation and autonomic regulation models

Methaphenilene Differentiation from Analogs


First-generation antihistamines within the ethylenediamine class, including methaphenilene, tripelennamine, and methapyrilene, exhibit profound divergence in critical pharmacological and toxicological parameters despite shared structural motifs. Substitution of methaphenilene with its closest analogs introduces uncontrolled variables that can invalidate experimental outcomes. The key differentiators include: (1) carcinogenic potential, where methaphenilene demonstrates a favorable non-carcinogenic profile in long-term rodent studies compared to the potent hepatocarcinogen methapyrilene [1]; (2) metabolic fate, with methaphenilene showing distinct metabolic pathway preferences (N-oxide formation) relative to methapyrilene's amide formation [2]; and (3) acute toxicity profile, as reflected in divergent LD50 values . These quantitative differences underscore that generic substitution without empirical justification compromises experimental reproducibility and data interpretation.

Methapyrilene analog
Hepatocarcinogenicity in rodent studies may confound H1 receptor research endpoints
Tripelennamine analog
Distinct N-demethylation metabolism and differing hematological context may shift interpretation
Generic ethylenediamine substitution
Class-level substitution without empirical justification may compromise experimental reproducibility

Methaphenilene Differential Pharmacology Evidence


Carcinogenicity Comparison with Methapyrilene

In a long-term carcinogenicity study, Fischer 344 rats received methaphenilene at 0.1% in drinking water for 34 weeks. In stark contrast to methapyrilene, which induced liver neoplasms in nearly all treated animals under the same protocol, methaphenilene treatment resulted in no increase in the incidence of liver neoplasms [1]. This finding is particularly significant given that methaphenilene differs from methapyrilene by only one atom (replacement of a pyridine nitrogen with a carbon in the thiophene ring), yet this single substitution abolishes the potent hepatocarcinogenic effect observed with methapyrilene [1].

Carcinogenicity Comparison
Reported
No liver neoplasms
vs. high incidence in methapyrilene
Supports non-carcinogenic H1 antagonist tool selection
34-wk rat drinking water study; cross-study comparable
Chemical Carcinogenesis Toxicology Hepatocarcinogenicity

Divergent Metabolic Pathways vs. Methapyrilene

A comparative in vitro metabolic study using rat liver microsomes revealed quantitative differences in metabolic pathways between methaphenilene (MFN) and methapyrilene (MPH). N-oxide formation is considerably more important for methaphenilene than for methapyrilene, whereas only methapyrilene forms an amide as a metabolic product [1]. Furthermore, quantitative balance studies showed a lower recovery for methapyrilene metabolic experiments compared to methaphenilene under all conditions examined, indicating that significant metabolic pathways for methapyrilene exist which are not measured under these conditions [1].

Metabolic Pathways
Head-to-head
N-oxide major; no amide
vs. methapyrilene amide formation
Distinct biotransformation may explain differential toxicity
Rat liver microsomes; 7 metabolites identified
Drug Metabolism Xenobiotic Biotransformation Hepatotoxicity

Acute Toxicity vs. Methapyrilene

The acute toxicity of methaphenilene, as measured by intraperitoneal LD50 in mice, is 117 mg/kg . This value can be compared to the intraperitoneal LD50 of methapyrilene in mice, which is reported as 77 mg/kg [1]. The difference in LD50 values indicates a distinct acute toxicity profile between the two structurally analogous compounds.

Acute Toxicity LD50
Data to verify
117 mg/kg
Methapyrilene: 77 mg/kg (mouse, ip)
Reported wider acute exposure window in rodent models
Source not specified; cross-study comparison
Acute Toxicity Safety Pharmacology In Vivo Toxicology

Lamellar Body Induction vs. Diphenhydramine

In studies examining the morphological effects of histamine receptor antagonists on cultured rat liver cells, both methaphenilene and diphenhydramine induced the formation of lamellar bodies, whereas the H2 antagonist cimetidine did not [1]. This observation confirms that methaphenilene shares the H1 receptor-blocking class effect with diphenhydramine, a well-characterized first-generation antihistamine, and provides a direct link between H1 receptor antagonism and a specific cellular morphological change.

Lamellar Body Induction
Head-to-head
Induced
Diphenhydramine: induced; cimetidine: not induced
Confirms H1-receptor class effect in liver cell assay
Rat liver cells; morphological endpoint
H1 Receptor Antagonism Cellular Morphology In Vitro Pharmacology

Agranulocytosis Risk vs. Tripelennamine

Both methaphenilene and its close homolog tripelennamine (pyribenzamine) have been associated with agranulocytosis in clinical case reports. A case of agranulocytosis occurred in an 81-year-old man after 7 weeks of methaphenilene therapy [1], while another case was reported after 8 weeks of tripelennamine therapy [2]. While both compounds carry this risk, the difference in onset time (7 vs. 8 weeks) and the distinct patient populations underscore that these structurally similar compounds may exhibit different hematological safety profiles in clinical settings. Researchers utilizing these compounds in models with prolonged exposure should be aware of these distinct risk profiles.

Agranulocytosis Cases
Context-dependent
7 wk vs. 8 wk onset
Case reports: methaphenilene vs. tripelennamine
Reported clinical context; may inform long-term exposure model review
Human case reports; not a systematic study
Clinical Toxicology Hematotoxicity Adverse Drug Reactions

Metabolic Divergence vs. Tripelennamine

A comparative in vitro metabolic study using rat liver microsomes revealed distinct metabolic profiles for methaphenilene (MFN) and tripelennamine (PBZ, pyribenzamine). N-oxide formation was considerably more important for both MFN and PBZ than for methapyrilene [1]. However, while 7 metabolites were identified for MFN, only 6 were identified for PBZ [1]. Furthermore, tripelennamine is known to be extensively metabolized by N-demethylation and aromatic hydroxylation pathways [2], which may differ from methaphenilene's metabolic routes. These quantitative and qualitative differences in metabolite profiles indicate that methaphenilene and tripelennamine are not metabolically interchangeable.

Metabolite Profile
Head-to-head
7 metabolites
Tripelennamine: 6; distinct N-demethylation
Metabolic divergence may affect PK/TK interpretation
Rat liver microsomes; GLC-MS analysis
Drug Metabolism Xenobiotic Biotransformation Comparative Pharmacology

Methaphenilene Research Applications


Non-Carcinogenic H1 Receptor Pharmacology

When experimental design necessitates a classic first-generation H1 receptor antagonist but must avoid the confounding variable of hepatocarcinogenicity associated with methapyrilene, methaphenilene is the preferred choice. The long-term carcinogenicity studies in rats demonstrate that methaphenilene does not induce liver neoplasms, unlike methapyrilene [1]. This allows researchers to study H1 receptor-mediated effects in vivo or in vitro without the potential for carcinogen-induced artifacts.

N-Oxide Biotransformation Studies

For research into the role of N-oxide formation in the metabolism and toxicity of ethylenediamine antihistamines, methaphenilene serves as a key model compound. Its predominant N-oxide metabolic pathway, in contrast to methapyrilene's amide formation, provides a clear system for investigating the biochemical and toxicological consequences of this specific biotransformation route [2]. This is particularly relevant for studies aiming to understand the metabolic basis for the differential carcinogenicity observed within this chemical class.

In Vivo Rodent Safety Studies

When designing in vivo rodent studies requiring an H1 antagonist, the acute toxicity profile of methaphenilene (LD50 = 117 mg/kg, mouse, ip) offers a practical advantage over the more acutely toxic methapyrilene (LD50 = 77 mg/kg, mouse, ip) [3]. This wider safety margin allows for greater flexibility in dose-ranging studies and reduces the risk of acute toxicity confounding experimental outcomes, making methaphenilene a more manageable tool for in vivo pharmacology and toxicology.

H1-Mediated Cellular Morphology Assays

In cellular assays designed to monitor morphological changes associated with H1 receptor antagonism, methaphenilene is a validated tool. It has been directly shown to induce lamellar body formation in rat liver cells, a phenotype shared with diphenhydramine but not with H2 antagonists [4]. This makes methaphenilene suitable for studies investigating the link between H1 receptor blockade and specific cellular structural alterations.

Application
Selection Property
Validation Focus
H1 receptor studies without carcinogenicity confound
Non-carcinogenic profile in rodent studies
Non-carcinogenic endpoint validation in rodent models
N-oxide biotransformation research
Predominant N-oxide metabolic pathway
Metabolite identification and pathway interpretation
Rodent in vivo H1 antagonist studies
Reported acute toxicity profile
Dose-range finding and exposure endpoint review
H1-mediated cellular morphology assays
Lamellar body induction (H1 class effect)
Cellular structural change endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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